N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenylmethylidene-2-(2-chlorophenoxy)acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-chlorophenoxy)acetohydrazide
- N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. The combination of the iodo and methoxy groups in the same molecule is relatively rare, making this compound a valuable target for further research and development.
Properties
Molecular Formula |
C17H17IN2O3 |
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Molecular Weight |
424.23 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17IN2O3/c1-12-4-3-5-14(8-12)23-11-17(21)20-19-10-13-6-7-16(22-2)15(18)9-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
QCIMOVSYFKBMFG-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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